Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

Catalog No.
S3350123
CAS No.
1476-33-1
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

CAS Number

1476-33-1

Product Name

Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-6-ol

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-7-10(15)3-4-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3

InChI Key

WUQMRWPLIMXBDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=CC(=C2)O

Indol-6-OL, 3-(2-(dimethylamino)ethyl)- (CAS: 1476-33-1), commonly known as 6-Hydroxy-N,N-dimethyltryptamine (6-OH-DMT), is a highly specific hydroxylated tryptamine derivative utilized primarily as an analytical reference standard and metabolic biomarker [1]. As a positional isomer of the controlled substances psilocin (4-OH-DMT) and bufotenin (5-OH-DMT), its primary procurement value lies in its ability to calibrate chromatographic systems for the resolution of identical-mass tryptamines . Beyond forensic applications, 6-OH-DMT serves as a critical, pharmacologically inert structural analog for serotonergic receptor assays and a definitive marker for peripheral hepatic metabolism in pharmacokinetic profiling [1].

Generic substitution among hydroxylated tryptamines is impossible in both analytical and pharmacological workflows due to profound differences in receptor activation and regulatory status. While 4-OH-DMT and 5-OH-DMT are potent 5-HT receptor agonists and heavily regulated Schedule I substances, 6-OH-DMT is pharmacologically inactive at relevant doses, making it uniquely suited as a negative control. More critically for procurement, these positional isomers share identical mass spectrometry fragmentation patterns (identical m/z transitions) [1]. Consequently, relying on a generic class representative or a closely related isomer in LC-MS/MS or GC-MS screening will result in co-elution and false-positive identification of illicit substances, mandating the procurement of the exact 6-OH-DMT standard to establish precise retention time calibration [1].

Chromatographic Resolution of Positional Isomers in Mass Spectrometry

In forensic and toxicological screening, 6-OH-DMT and its positional isomers (4-OH-DMT and 5-OH-DMT) produce identical mass spectrometry fragmentation patterns, making them indistinguishable by MS alone [1]. Accurate identification relies entirely on chromatographic retention time mapping, which requires the exact 6-OH-DMT reference standard to resolve peaks and prevent the false-positive reporting of Schedule I substances like psilocin [1].

Evidence DimensionIsomeric MS Fragmentation Profile
Target Compound DataIdentical m/z fragmentation to 4-OH-DMT and 5-OH-DMT
Comparator Or Baseline4-OH-DMT (Psilocin) and 5-OH-DMT (Bufotenin)
Quantified DifferenceIndistinguishable by MS alone; requires exact 6-OH-DMT standard for HPLC retention time calibration
ConditionsLC-MS/MS or GC-MS forensic screening

Procuring the exact 6-OH isomer is mandatory to prevent false-positive identification of Schedule I controlled substances in toxicological screening.

Serotonergic Receptor Affinity for Negative Control Applications

Unlike its parent compound N,N-DMT, which exhibits a high binding affinity for the 5-HT2A receptor (Ki ≈ 75–450 nM)[2], 6-OH-DMT demonstrates negligible affinity for the same target (Ki ≥ 6,300–19,000 nM) [1]. This massive reduction in binding capacity renders 6-OH-DMT pharmacologically inert in serotonergic pathways, providing an ideal structurally matched baseline for in vitro assays [1].

Evidence Dimension5-HT2A Receptor Binding Affinity (Ki)
Target Compound DataKi ≥ 6,300–19,000 nM
Comparator Or BaselineN,N-DMT (Ki ≈ 75–450 nM)
Quantified Difference>80-fold to >250-fold reduction in binding affinity
ConditionsIn vitro 5-HT2A receptor binding assays

Provides a structurally identical but pharmacologically inert baseline, making it an ideal negative control for serotonergic activation studies.

Lipophilicity and Extraction Partitioning

The position of the hydroxyl group significantly alters the physicochemical properties of tryptamine derivatives. 6-OH-DMT has a predicted Log P of 2.4, making it substantially more lipophilic than 5-OH-DMT (Log P = 1.2) and slightly more lipophilic than 4-OH-DMT (Log P = 2.1) [1]. This difference dictates distinct organic-to-aqueous phase partitioning behaviors during liquid-liquid extraction [1].

Evidence DimensionPredicted Partition Coefficient (Log P)
Target Compound DataLog P = 2.4
Comparator Or Baseline5-OH-DMT (Bufotenin) (Log P = 1.2) and 4-OH-DMT (Log P = 2.1)
Quantified DifferenceSignificantly higher lipophilicity than 5-OH-DMT, altering organic/aqueous phase partitioning
ConditionsLiquid-liquid extraction and BBB permeability modeling

Differences in lipophilicity dictate distinct solvent extraction protocols, meaning generic tryptamine extraction methods must be optimized specifically for the 6-OH isomer.

Biomarker Specificity for Peripheral Metabolism

In metabolic profiling, 6-OH-DMT serves as a definitive marker for peripheral biotransformation. Studies utilizing rabbit microsomal fractions demonstrate that 6-OH-DMT is exclusively generated in hepatic (liver) preparations and is entirely absent in brain microsomal preparations [1]. This absolute tissue specificity contrasts with central metabolites, allowing researchers to isolate peripheral CYP450/MAO activity[1].

Evidence DimensionTissue-Specific Generation
Target Compound DataPresent in hepatic microsomal fractions
Comparator Or BaselineBrain microsomal fractions (Absent / 0%)
Quantified Difference100% peripheral localization in microsomal assays
ConditionsIn vitro rabbit liver vs. brain microsomal preparations

Allows researchers to definitively uncouple peripheral hepatic metabolism from central nervous system biotransformation in pharmacokinetic models.

Forensic and Toxicological Reference Standards

Due to the identical mass spectrometry fragmentation patterns shared among hydroxylated tryptamines, 6-OH-DMT is procured as an essential analytical reference standard. It is used to calibrate HPLC and GC retention times, ensuring accurate chromatographic resolution from Schedule I substances like psilocin (4-OH-DMT) and preventing false-positive forensic reporting .

Pharmacokinetic and ADME Profiling

In drug metabolism and pharmacokinetic (DMPK) studies, 6-OH-DMT is utilized as a specific biomarker to quantify the minor peripheral metabolic pathways of N,N-DMT. Its exclusive generation in hepatic microsomes, as opposed to brain tissue, makes it invaluable for mapping peripheral CYP450 and MAO-mediated biotransformation [1].

Negative Controls in Neuropharmacology

Because 6-OH-DMT exhibits a Ki ≥ 6,300 nM for the 5-HT2A receptor—rendering it pharmacologically inert compared to active tryptamines—it is routinely procured as a structurally matched negative control. This allows researchers to validate the specificity of serotonergic receptor activation assays without introducing confounding agonistic effects [1].

Liquid-Liquid Extraction Method Development

The distinct lipophilicity of 6-OH-DMT (Log P = 2.4) requires specific solvent partitioning protocols. Analytical chemists procure this compound to optimize liquid-liquid extraction workflows for indole alkaloids, ensuring high recovery rates that cannot be accurately modeled using the more hydrophilic 5-OH-DMT .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Other CAS

1476-33-1

Wikipedia

Indol-6-ol, 3-(2-(dimethylamino)ethyl)-

Dates

Last modified: 07-26-2023

Explore Compound Types